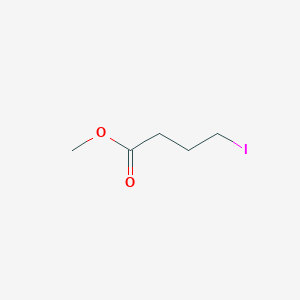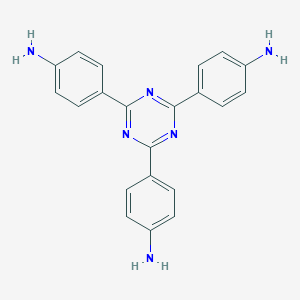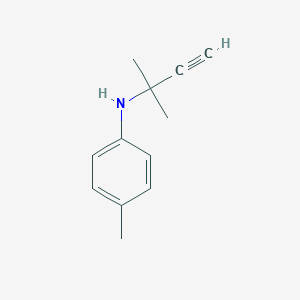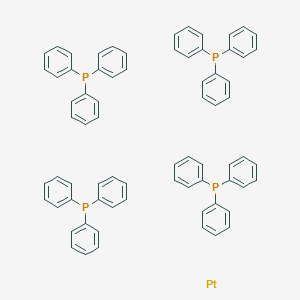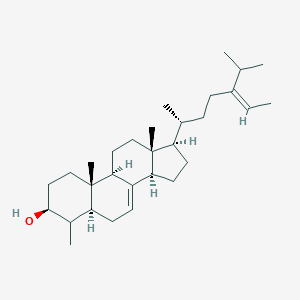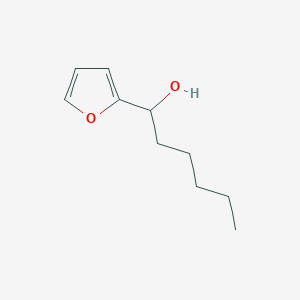
alpha-Pentylfuran-2-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-Pentylfuran-2-methanol is a chemical compound that is commonly used in scientific research. It is a member of the furan family of organic compounds and is used in a variety of laboratory experiments.
Wirkmechanismus
The mechanism of action of alpha-Pentylfuran-2-methanol is not well understood. However, it is believed to work by interacting with specific receptors in the body. This interaction can lead to changes in biochemical and physiological processes, which can be studied in laboratory settings.
Biochemische Und Physiologische Effekte
Alpha-Pentylfuran-2-methanol has been shown to have a variety of biochemical and physiological effects. It has been shown to have antioxidant properties, which can help to protect cells from damage. It has also been shown to have anti-inflammatory properties, which can help to reduce inflammation in the body. Additionally, alpha-Pentylfuran-2-methanol has been shown to have analgesic effects, which can help to reduce pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using alpha-Pentylfuran-2-methanol in laboratory experiments is that it is a relatively stable compound that can be easily synthesized. Additionally, it has a wide range of scientific research applications, which makes it a valuable tool for researchers. However, there are some limitations to using alpha-Pentylfuran-2-methanol in laboratory experiments. For example, its mechanism of action is not well understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are many future directions for the study of alpha-Pentylfuran-2-methanol. One area of research that is currently being explored is its potential use as a therapeutic agent. It has been shown to have antioxidant, anti-inflammatory, and analgesic properties, which could make it a valuable tool in the treatment of a variety of diseases. Additionally, further research is needed to fully understand its mechanism of action and its potential applications in scientific research.
Synthesemethoden
The synthesis method of alpha-Pentylfuran-2-methanol involves the reaction of furan with pentylmagnesium bromide. The resulting product is then treated with methanol to produce alpha-Pentylfuran-2-methanol. This synthesis method is widely used in laboratory settings and has been well-documented in scientific literature.
Wissenschaftliche Forschungsanwendungen
Alpha-Pentylfuran-2-methanol has a wide range of scientific research applications. It is commonly used in the study of chemical reactions and mechanisms. It is also used in the synthesis of other organic compounds. Additionally, alpha-Pentylfuran-2-methanol is used in the study of the biochemical and physiological effects of organic compounds.
Eigenschaften
CAS-Nummer |
14294-62-3 |
|---|---|
Produktname |
alpha-Pentylfuran-2-methanol |
Molekularformel |
C10H16O2 |
Molekulargewicht |
168.23 g/mol |
IUPAC-Name |
1-(furan-2-yl)hexan-1-ol |
InChI |
InChI=1S/C10H16O2/c1-2-3-4-6-9(11)10-7-5-8-12-10/h5,7-9,11H,2-4,6H2,1H3 |
InChI-Schlüssel |
DWNAWEKBEBTKDE-UHFFFAOYSA-N |
SMILES |
CCCCCC(C1=CC=CO1)O |
Kanonische SMILES |
CCCCCC(C1=CC=CO1)O |
Andere CAS-Nummern |
14294-62-3 113509-45-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



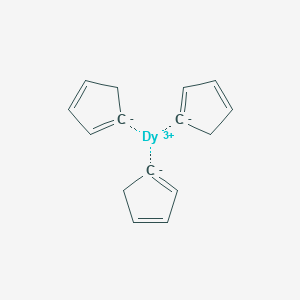
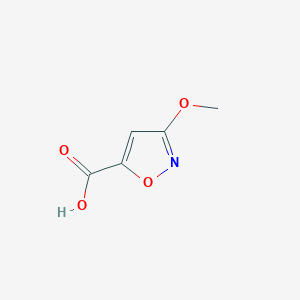
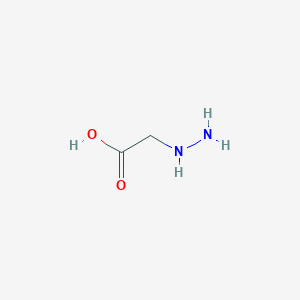
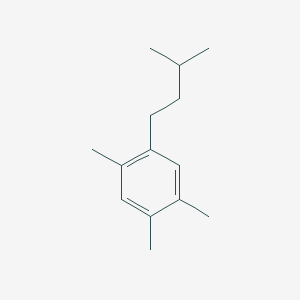
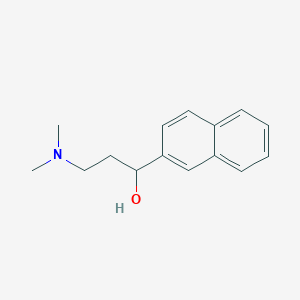
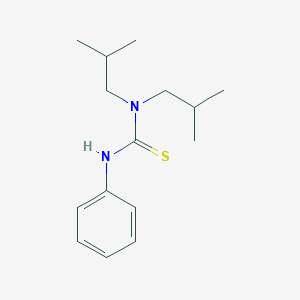

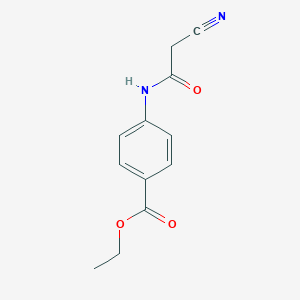
![1H-Pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B82880.png)
